molecular formula C13H13N3O3 B1493719 7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one CAS No. 1092460-45-1

7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one

Cat. No. B1493719
CAS RN: 1092460-45-1
M. Wt: 259.26 g/mol
InChI Key: LYICZOWTRHRHKZ-UHFFFAOYSA-N
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Description

7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one (MCQ) is an organic compound with a quinazolin-4-one framework. It has a molecular weight of 259.26 g/mol .


Molecular Structure Analysis

The molecular formula of MCQ is C13H13N3O3 . The InChI code is 1S/C13H13N3O3/c17-12-10-2-1-9 (7-11 (10)14-8-15-12)13 (18)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2, (H,14,15,17) .


Physical And Chemical Properties Analysis

MCQ is a white to yellow solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one is synthesized through various chemical processes. Xu Li-feng (2011) discusses a synthesis method involving intermediates like 2-amino-4-chlorobenzamide and 7-chloro-2-(4-(trifluoromethyl) phenyl)quinazolin-4(3H)-one, resulting in a total yield of 34.90% (Xu Li-feng, 2011). Similarly, Nowak et al. (2014) describe the preparation of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions, indicating the versatility of this compound in chemical synthesis (Nowak et al., 2014).

Pharmacological Applications

This compound demonstrates diverse pharmacological activities. Dash et al. (2017) synthesized quinazoline-4-one/4-thione derivatives, showing antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017). Noolvi and Patel (2013) synthesized 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3 H )-one showing remarkable activity against CNS SNB-75 Cancer cell line (Noolvi & Patel, 2013). Furthermore, Rahman et al. (2014) synthesized derivatives showing potent antihypertensive activity through α1-adrenergic receptor blocking property (Rahman et al., 2014).

Biological and Anticancer Activities

Lv and Yin (2019) designed a heterocyclic compound using this quinazolinone, which induced apoptotic cell death in human bone cancer cells (Lv & Yin, 2019). Ovádeková et al. (2005) evaluated a quinazoline derivative’s cytotoxic/antiproliferative activity, indicating its potential as an anticancer drug (Ovádeková et al., 2005).

Other Applications

In addition to the above, quinazolin-4(3H)-one derivatives have been studied for their insecticidal efficacy (El-Shahawi et al., 2016) and their impact on cytochrome P450 metabolism (Farrar et al., 2015), demonstrating the compound's broad applicability in various scientific research areas (El-Shahawi et al., 2016), (Farrar et al., 2015).

Safety and Hazards

MCQ is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302+P352) .

properties

IUPAC Name

7-(morpholine-4-carbonyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-12-10-2-1-9(7-11(10)14-8-15-12)13(18)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYICZOWTRHRHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254709
Record name 7-(4-Morpholinylcarbonyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one

CAS RN

1092460-45-1
Record name 7-(4-Morpholinylcarbonyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Morpholinylcarbonyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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